molecular formula C28H27N5O4S B2467424 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1037167-90-0

3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Katalognummer: B2467424
CAS-Nummer: 1037167-90-0
Molekulargewicht: 529.62
InChI-Schlüssel: DQVLUZIKBBRYAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a novel, small-molecule inhibitor identified for its high potency and selectivity against the Phosphoinositide 3-Kinase alpha (PI3Kα) isoform. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, particularly through oncogenic mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), is one of the most frequent events in human cancers. This compound is therefore a valuable tool for researchers investigating the specific role of PI3Kα-driven signaling in various cancer models, including breast, colorectal, and gynecological cancers. Its mechanism of action involves competitively binding to the ATP-binding site of the p110α subunit, thereby inhibiting the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade disrupts downstream AKT and mTOR activation, leading to reduced cancer cell proliferation and induction of apoptosis. As a research-grade chemical, this PI3Kα inhibitor is supplied For Research Use Only and is intended solely for laboratory studies. It is not approved for use in humans, animals, or for any diagnostic, therapeutic, or clinical applications. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Eigenschaften

IUPAC Name

3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-2-18-9-11-19(12-10-18)30-25(35)17-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-37-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVLUZIKBBRYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide, often referred to as N-butyl-3-[5-(4-ethylphenyl)carbamoyl]-3-oxo-imidazoquinazoline, exhibits significant biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by an imidazo[1,2-c]quinazoline core, a furan ring, and various functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 370.43 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-[5-(4-ethylphenyl)carbamoyl]-3-oxo-imidazoquinazoline exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related quinazoline derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The imidazoquinazoline derivatives have also been evaluated for their anticancer properties:

  • Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Case Studies : In vitro studies demonstrated that certain analogs showed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .

Antiviral Activity

Emerging evidence suggests that the compound may possess antiviral properties:

  • Inhibition of Viral Replication : Similar compounds have been reported to inhibit viral replication through interference with viral enzymes or host cell pathways . The exact mechanisms for this compound remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in cellular processes.
  • Cell Signaling Disruption : By targeting specific kinases, the compound disrupts signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueTarget Organism/Cell Line
Compound AAntibacterial0.125 μg/mLStaphylococcus aureus
Compound BAnticancer5 μMHeLa (cervical cancer)
Compound CAntiviral0.20 μMHIV reverse transcriptase

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit various bacterial and fungal pathogens. A study demonstrated effectiveness against Staphylococcus aureus and several Candida species, suggesting potential applications in treating infections.

Anticancer Activity

The imidazoquinazoline framework is often associated with anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. Studies have shown that structural modifications can enhance anticancer efficacy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, relevant for conditions where inflammation plays a critical role in disease progression. Research has indicated that certain derivatives can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated various quinazoline derivatives against Candida albicans, revealing that specific modifications led to enhanced antifungal activity compared to standard treatments.
  • Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
  • Inflammation Model : In vivo studies have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps may include:

  • Formation of the quinazoline core.
  • Introduction of the sulfanyl and carbamoyl groups.
  • Final modifications to achieve the desired biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-ethylphenyl group in the target compound likely enhances lipophilicity , improving membrane permeability compared to analogs with methoxy or halogen substituents (e.g., ’s chloro-methoxy variant) .
  • The furan-2-ylmethyl group may facilitate hydrogen bonding with biological targets, similar to thiophene-containing analogs () but with distinct electronic properties .

Synthetic Complexity :

  • Synthesis of such compounds typically involves multi-step protocols , including cyclization of quinazoline precursors, thiol-ether bond formation, and amide coupling (e.g., describes similar routes) .

Biological Potential: While direct data is unavailable, analogs with imidazoquinazoline cores and sulfanyl linkages show anticancer activity (e.g., tubulin inhibition) and antimicrobial effects () .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., HBTU for amide bond formation), controlling reaction temperatures, and using solvents like DMSO or 1,4-dioxane. For example, yields can vary from 28% to 95.7% depending on reaction conditions (e.g., acid activation with triethylamine) . Purification techniques such as recrystallization or column chromatography, followed by spectroscopic validation (1H-NMR, 13C-NMR, IR), are critical for confirming purity . Adjusting stoichiometric ratios (e.g., 1.1 mmol of RCH2Cl with 1 mmol of thiol precursors) and reaction times may further enhance efficiency .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : 1H-NMR and 13C-NMR are indispensable for verifying proton and carbon environments, particularly for distinguishing imidazoquinazolinone and furan-methyl moieties. IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amides). Elemental analysis (C, H, N percentages) complements structural validation . For advanced characterization, high-resolution mass spectrometry (HRMS) can resolve molecular ion peaks and fragment patterns.

Q. What are common intermediates in the synthesis of this compound?

  • Methodological Answer : Key intermediates include:
  • Thiol-containing precursors : Synthesized via nucleophilic substitution (e.g., 5-(substituted)-1,3,4-oxadiazole-2-thiols) .
  • Amide intermediates : Formed by coupling carboxylic acids with amines (e.g., using HBTU/DMSO) .
  • Triazole or imidazole frameworks : Constructed via cyclocondensation reactions, often requiring heating in aprotic solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : SAR strategies include:
  • Systematic substitution : Modifying the 4-ethylphenyl or furan-methyl groups to alter hydrophobicity or hydrogen-bonding capacity. For example, replacing the furan with a thiophene may improve metabolic stability .
  • Computational docking : Using tools like AutoDock to predict binding affinities with target proteins (e.g., enzymes involved in inflammation or cancer pathways) .
  • Bioisosteric replacement : Swapping the sulfanyl group with selenyl or ether linkages to assess potency changes .

Q. What experimental approaches address discrepancies in reported biological activity data?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC50 values) can arise from differences in:
  • Purity : Validate compound purity via HPLC (>95%) before assays .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
  • Target specificity : Use knockout models or siRNA silencing to confirm on-target effects .

Q. How can researchers evaluate the metabolic stability and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :
  • In vitro assays : Microsomal stability tests (human/rodent liver microsomes) quantify metabolic degradation rates .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
  • In vivo PK : Administer the compound to rodents and collect plasma for LC-MS/MS analysis of half-life (t1/2) and bioavailability .

Q. What strategies are employed to identify the molecular targets of this compound?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Phage display : Screen peptide libraries to identify target motifs .
  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq or SILAC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.